![molecular formula C12H18O3 B13652258 Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol It is a bicyclic compound featuring a formyl group and an ester functional group
Preparation Methods
The synthesis of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can be achieved through enantioselective synthesis under metal-free conditions . A new tandem reaction has been developed that allows for the rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities . This process involves the use of an organic base to mediate the reaction, resulting in an open transition state . The reaction conditions are mild and operationally simple, making it an attractive method for the preparation of this compound .
Chemical Reactions Analysis
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .
Scientific Research Applications
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research. It is used as an intermediate in the synthesis of biologically significant molecules such as platencin, an antibiotic that exhibits broad-spectrum antibacterial activity against Gram-positive pathogens . Additionally, this compound is utilized in the development of molecular rotors and other advanced materials due to its unique bicyclic structure .
Mechanism of Action
The mechanism of action of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of platencin, the compound acts as a key intermediate that undergoes further chemical transformations to yield the final product . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can be compared to other bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octane-1-carboxylic acid and its esters . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The presence of the formyl group in this compound makes it unique and imparts distinct reactivity and applications . Other similar compounds include platencin and its analogues, which also feature the bicyclo[2.2.2]octane core structure .
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h9H,2-8H2,1H3 |
InChI Key |
DQSDOLCECNJMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


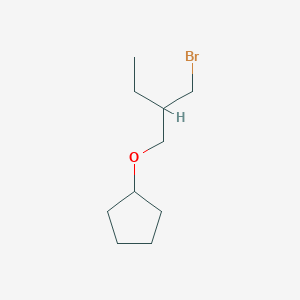
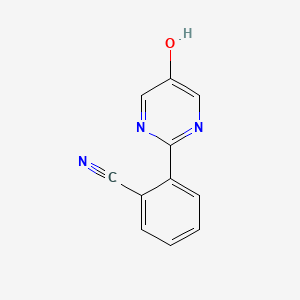
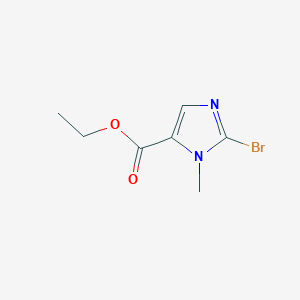
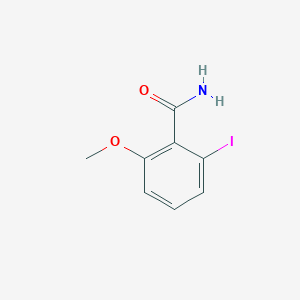
![(6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13652220.png)
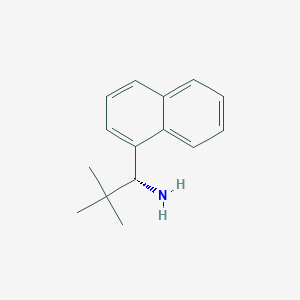

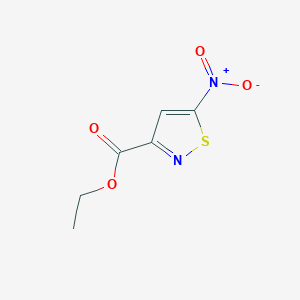
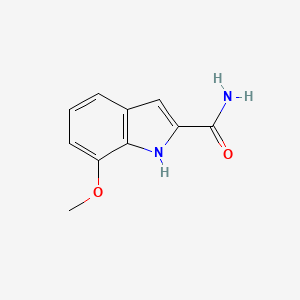
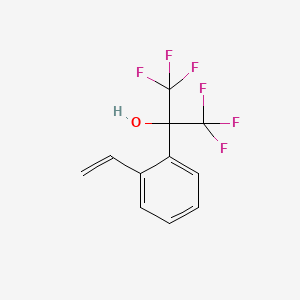
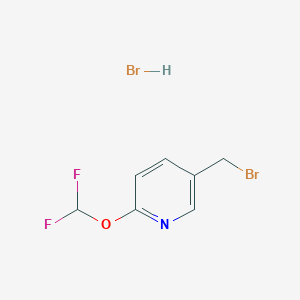
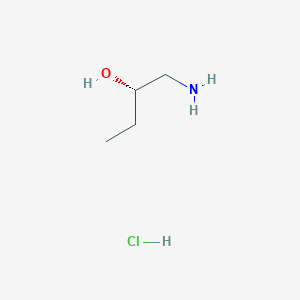
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)

